3-(Bromomethyl)benzene-1,2-diol

Descripción

Propiedades

Fórmula molecular |

C7H7BrO2 |

|---|---|

Peso molecular |

203.03 g/mol |

Nombre IUPAC |

3-(bromomethyl)benzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H,4H2 |

Clave InChI |

KDCLXPYGSOSOAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)CBr |

SMILES canónico |

C1=CC(=C(C(=C1)O)O)CBr |

Origen del producto |

United States |

3-Bromobenzene-1,2-diol chemical properties and structure

An In-depth Technical Guide to 3-Bromobenzene-1,2-diol: Properties, Synthesis, and Applications

Introduction

3-Bromobenzene-1,2-diol, more commonly known in laboratory settings as 3-Bromocatechol, is a halogenated aromatic compound of significant interest to the scientific community. Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent hydroxyl groups and a bromine atom, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive technical overview of 3-Bromobenzene-1,2-diol, covering its chemical and physical properties, spectroscopic signature, a detailed synthesis protocol with mechanistic insights, and its applications, particularly within the pharmaceutical and agrochemical sectors.[2][3] The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights from a senior application scientist's perspective.

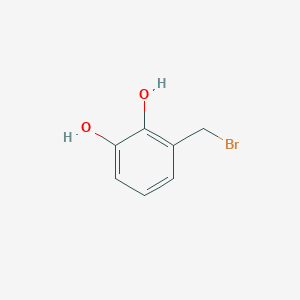

Molecular Structure and Identification

The structural arrangement of 3-Bromobenzene-1,2-diol, with its vicinal diol and bromine substituent, is fundamental to its reactivity and utility. The hydroxyl groups are positioned at carbons 1 and 2, while the bromine atom is at the 3-position of the benzene ring.[1][2]

Caption: Chemical structure of 3-Bromobenzene-1,2-diol.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromobenzene-1,2-diol | [4] |

| Common Synonyms | 3-Bromocatechol, 3-bromo-1,2-benzenediol, 1-Bromo-2,3-dihydroxybenzene | [1][4] |

| CAS Number | 14381-51-2 | [1][2][4] |

| Molecular Formula | C₆H₅BrO₂ | [1][2][5] |

| Molecular Weight | 189.01 g/mol | [2][5][6] |

| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | [1][4] |

| InChIKey | JPBDMIWPTFDFEU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)O | [1][4] |

Physicochemical Properties

The physical properties of 3-Bromobenzene-1,2-diol are dictated by its functional groups. The two hydroxyl groups allow for hydrogen bonding, rendering it soluble in polar organic solvents.[1][7] It typically appears as a white to light yellow or brown crystalline solid.[1][2]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to gray to brown powder or crystal; needle-like crystalline structure | [1][2] |

| Melting Point | 40-41 °C | [2][8] |

| Boiling Point | 243 °C at 760 mmHg; 120 °C at 9 mmHg | [2] |

| Density | 1.844 g/cm³ | [2] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [2][7][9] |

| pKa (predicted) | 8.26 ± 0.10 | [2] |

| Flash Point | 101 °C | [2] |

| Vapor Pressure | 0.0216 mmHg at 25°C | [2] |

| Refractive Index | 1.657 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification. The Nuclear Magnetic Resonance (NMR) spectra of 3-Bromobenzene-1,2-diol exhibit characteristic signals that confirm its substitution pattern.

-

¹H NMR: The proton NMR spectrum shows distinct signals for the two hydroxyl protons and the three aromatic protons. The hydroxyl protons typically appear as broad singlets.[6][10] The aromatic protons present as a set of doublets and a doublet of doublets, with coupling constants indicating their relative positions on the ring.[6][10]

-

δH 5.60 (1H, broad s, OH)

-

δH 5.69 (1H, broad s, OH)

-

δH 6.72 (1H, dd, J=8.1 Hz)

-

δH 6.87 (1H, dd, J=1.5, 8.1 Hz)

-

δH 7.00 (1H, dd, J=1.5, 8.1 Hz)

-

-

¹³C NMR: The carbon NMR spectrum displays six unique signals, corresponding to the six carbon atoms of the benzene ring.[6][10] The carbons bearing the hydroxyl groups are shifted downfield, while the carbon attached to the bromine shows a characteristic chemical shift.

-

δC 109.5, 114.9, 121.9, 123.3, 140.3, 144.5

-

Synthesis and Mechanism

A reliable and high-yielding synthesis of 3-Bromobenzene-1,2-diol involves the demethylation of a methoxy-substituted precursor, 2-bromo-6-methoxyphenol.[6][10]

Reaction Workflow

The process utilizes boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) to efficiently cleave the methyl ether bond.

Sources

- 1. CAS 14381-51-2: 3-BROMOBENZENE-1,2-DIOL | CymitQuimica [cymitquimica.com]

- 2. Cas 14381-51-2,3-BROMOBENZENE-1,2-DIOL | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 14381-51-2 | 3-Bromobenzene-1,2-diol [synthonix.com]

- 6. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]

- 9. 3-BROMOBENZENE-1,2-DIOL CAS 14381-51-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 10. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

An In-depth Technical Guide to 3-Bromocatechol: A Key Building Block in Pharmaceutical and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocatechol, a halogenated derivative of catechol, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining the reactivity of a catechol ring with the synthetic versatility of a bromine substituent, make it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of 3-Bromocatechol, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of bioactive compounds. We will explore the causality behind experimental choices in its synthesis and handling, grounded in established chemical principles, to provide a self-validating system of protocols for researchers.

Introduction: The Significance of 3-Bromocatechol in Synthetic Chemistry

Catechol and its derivatives are a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif is found in a variety of natural products and biologically active molecules, contributing to their antioxidant, chelating, and redox properties. The introduction of a bromine atom onto the catechol ring, as in 3-Bromocatechol, significantly enhances its utility as a synthetic intermediate. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This strategic placement of a reactive handle on a biologically relevant scaffold makes 3-Bromocatechol a sought-after precursor in drug discovery and the development of novel agrochemicals.[1][2]

Core Properties of 3-Bromocatechol

A thorough understanding of the physicochemical properties of 3-Bromocatechol is essential for its effective use in the laboratory.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 14381-51-2 | [1][3][4][5] |

| Molecular Formula | C₆H₅BrO₂ | [1][3][4][5] |

| Molecular Weight | 189.01 g/mol | [1][3][4][5] |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 39-45 °C | |

| Boiling Point | 120 °C at 9 mmHg | |

| Synonyms | 3-Bromo-1,2-benzenediol | [1][3] |

Spectroscopic Data

The structural integrity of 3-Bromocatechol can be confirmed through various spectroscopic techniques. The following are typical ¹H NMR spectral data:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.00 (d, J=8.1 Hz, 1H), 6.88 (d, J=8.1 Hz, 1H), 6.74 (t, J=8.1 Hz, 1H), 5.6 (br s, 2H, -OH).

Synthesis of 3-Bromocatechol: A Validated Protocol

The synthesis of 3-Bromocatechol is most commonly achieved through the demethylation of a readily available precursor, 2-bromo-6-methoxyphenol. This approach is favored due to its high yield and relatively straightforward procedure.

Reaction Scheme

Caption: Synthesis of 3-Bromocatechol via demethylation.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful completion of each step is confirmed by observable changes and analytical data.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromo-6-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent and an inert atmosphere is critical to prevent the reaction of boron tribromide with water.

-

Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (1.1 eq) in DCM dropwise via the dropping funnel. The low temperature is essential to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water with stirring. This quenches the excess boron tribromide. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromocatechol. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The dual functionality of the catechol and bromo-substituents makes 3-Bromocatechol a versatile starting material for the synthesis of a range of bioactive molecules.

Role as a Pharmaceutical Intermediate

3-Bromocatechol is widely utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its catechol moiety can be a key pharmacophore for interacting with biological targets, while the bromine atom provides a convenient point for molecular elaboration through reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

Potential in Enzyme Inhibition

The catechol structure is known to interact with the active sites of various enzymes. Halogenated catechols, such as the structurally similar 3-chlorocatechol, have demonstrated inhibitory activity against enzymes like catechol 2,3-dioxygenase. This suggests that 3-Bromocatechol and its derivatives could be explored as potential inhibitors for a range of metalloenzymes.

Building Block for Bioactive Scaffolds

The synthesis of bromophenols, a class of compounds with demonstrated antioxidant and antimicrobial activities, can utilize 3-Bromocatechol as a foundational building block. Furthermore, the bromotyrosine scaffold, found in marine natural products with anticancer properties, highlights the potential of incorporating the 3-bromocatechol motif into novel therapeutic agents.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Bromocatechol.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

3-Bromocatechol is a valuable and versatile building block for researchers and scientists in the fields of drug discovery and agrochemical development. Its unique combination of a biologically relevant catechol core and a synthetically tractable bromine handle provides a powerful platform for the creation of novel and complex molecules. The robust synthesis protocol and a clear understanding of its properties and reactivity, as outlined in this guide, will enable its effective utilization in the pursuit of new therapeutic agents and other valuable chemical entities.

References

-

3-Bromocatechol/14381-51-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD. (URL: [Link])

-

Medicinal chemistry of catechol, a versatile pharmacophore. (URL: [Link])

Sources

- 1. 3-Bromocatechol/14381-51-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. 1,2-Benzenediol, 3-bromo- | C6H5BrO2 | CID 26659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

Synthesis of 3-Bromobenzene-1,2-diol from 2-bromo-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-bromobenzene-1,2-diol, also known as 3-bromocatechol, from its precursor 2-bromo-6-methoxyphenol. The core of this transformation lies in the selective demethylation of the methoxy group, a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1][2] This document will detail the underlying chemical principles, provide a robust experimental protocol, and discuss the critical parameters for a successful and high-yielding synthesis.

Introduction

3-Bromobenzene-1,2-diol is a valuable building block in organic synthesis, primarily utilized as an intermediate in the development of novel drugs and agrochemicals.[1][2] Its synthesis from 2-bromo-6-methoxyphenol involves the cleavage of an aryl methyl ether, a common transformation in organic chemistry. While several reagents can effect this cleavage, boron tribromide (BBr₃) has emerged as a particularly effective and mild reagent for this purpose, often providing high yields at or below room temperature.[3][4]

The selection of BBr₃ is predicated on its strong Lewis acidity and its ability to selectively cleave the methyl-oxygen bond of the methoxy group without affecting other sensitive functionalities that may be present on the aromatic ring.[5][6][7] This guide will focus on the BBr₃-mediated demethylation, offering a comprehensive overview for researchers in the field.

Reaction Mechanism and Rationale

The demethylation of 2-bromo-6-methoxyphenol using boron tribromide proceeds through a well-established mechanism.[8][9] The key steps are as follows:

-

Lewis Acid-Base Adduct Formation: The strongly Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group, forming an initial adduct.[7][9][10]

-

Oxonium Ion Formation: This adduct can then dissociate to form a dibromoboryl oxonium ion and a bromide ion.[9]

-

Nucleophilic Attack: The bromide ion, a good nucleophile, attacks the methyl carbon of the oxonium ion in an Sₙ2 fashion. This results in the cleavage of the carbon-oxygen bond, yielding methyl bromide and an aryloxydibromoborane intermediate.[9][10]

-

Hydrolysis: The reaction mixture is then quenched with water, which hydrolyzes the aryloxydibromoborane intermediate to afford the desired 3-bromobenzene-1,2-diol and boric acid.[8]

The choice of dichloromethane (CH₂Cl₂) as the solvent is crucial. It is an inert solvent that effectively dissolves the starting material and the reagent, and its low boiling point facilitates easy removal during workup.[11] The reaction is typically initiated at a low temperature (-78 °C) to control the initial exothermic reaction between the substrate and the highly reactive BBr₃.[1][11]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-bromobenzene-1,2-diol from 2-bromo-6-methoxyphenol.

Sources

- 1. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

- 2. Cas 14381-51-2,3-BROMOBENZENE-1,2-DIOL | lookchem [lookchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. gktoday.in [gktoday.in]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

- 10. ajrconline.org [ajrconline.org]

- 11. 3-BROMOBENZENE-1,2-DIOL synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization and Synthetic Utility of 3-Bromocatechol: A Comprehensive Technical Guide

Introduction & Synthetic Context

3-Bromocatechol (CAS: 14381-51-2), systematically named 3-bromo-1,2-benzenediol, is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates, such as benzodioxolanes[1]. Due to the presence of vicinal hydroxyl groups and an ortho-halogen, it readily participates in transition-metal-catalyzed couplings[2] and biocatalytic transformations[3].

As a Senior Application Scientist, I emphasize that ensuring the high purity of 3-bromocatechol is paramount. Trace impurities or unreacted starting materials can poison ruthenium catalysts or trigger thermally hazardous runaway reactions in downstream multi-ton scale processes[1]. Therefore, a rigorous, self-validating approach to its synthesis and spectroscopic characterization is essential.

Synthesis and Isolation Workflows

The most reliable laboratory-scale synthesis of 3-bromocatechol involves the exhaustive demethylation of 2-bromo-6-methoxyphenol[4]. While alternative pathways like the Dakin oxidation of 3-bromosalicylaldehyde exist[3], the demethylation route offers superior regiocontrol and yield.

Causality of Reagent Choice: Boron tribromide (BBr₃) is selected for its strong Lewis acidity. It coordinates selectively to the sterically accessible methoxy oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond, forming a borate ester intermediate. This reaction must be initiated at -78 °C to prevent oxidative polymerization of the resulting electron-rich catechol ring[5]. The borate ester is then cleanly hydrolyzed during the aqueous quench to yield the target diol[5].

Fig 1: Synthetic workflow for 3-bromocatechol via BBr3-mediated demethylation.

Spectroscopic Data Analysis

To establish a self-validating analytical system, researchers must cross-reference multi-nuclear NMR data with FT-IR vibrational frequencies. The completion of the demethylation reaction is definitively proven by the disappearance of the methoxy proton singlet (~3.8 ppm) and the emergence of two distinct hydroxyl proton signals[4].

¹H NMR Spectroscopy

The aromatic region of 3-bromocatechol presents a classic ABX spin system. The coupling constant of 8.1 Hz is characteristic of ortho-coupling, while the 1.5 Hz coupling confirms the meta-relationship, perfectly aligning with the 1,2,3-trisubstituted benzene ring[4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 5.60 | Broad singlet (br s) | - | 1H | C2-OH |

| 5.69 | Broad singlet (br s) | - | 1H | C1-OH |

| 6.72 | Pseudo-triplet (dd) | 8.1, 8.1 | 1H | C5-H (Ar-H) |

| 6.87 | Doublet of doublets (dd) | 1.5, 8.1 | 1H | C6-H (Ar-H) |

| 7.00 | Doublet of doublets (dd) | 1.5, 8.1 | 1H | C4-H (Ar-H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is highly diagnostic due to the "heavy atom effect" of bromine, which significantly shields the attached carbon (C-3), pushing it upfield to 109.5 ppm[4].

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| 109.5 | Quaternary (C-Br) | C-3 | Highly shielded due to the heavy-atom effect of bromine. |

| 114.9 | Tertiary (CH) | C-6 | Shielded by the strong resonance electron donation of the ortho-OH group. |

| 121.9 | Tertiary (CH) | C-5 | Meta to OH groups, relatively unaffected by direct resonance shielding. |

| 123.3 | Tertiary (CH) | C-4 | Ortho to the bromine atom; slightly deshielded relative to C-5. |

| 140.3 | Quaternary (C-OH) | C-2 | Deshielded by electronegative oxygen; shifted by ortho-bromine steric/inductive effects. |

| 144.5 | Quaternary (C-OH) | C-1 | Strongly deshielded by the directly attached hydroxyl oxygen. |

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly confirming the hydrogen-bonded hydroxyl network and the carbon-halogen bond[6].

Table 3: FT-IR Vibrational Frequencies (ATR)

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group | Assignment |

|---|---|---|---|

| ~3300 - 3500 | Broad, Strong | O-H Stretch | Hydrogen-bonded phenolic hydroxyl groups. |

| ~3050 | Sharp, Weak | C-H Stretch | Aromatic sp² C-H stretching. |

| ~1580, 1480 | Sharp, Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1280, 1200 | Sharp, Strong | C-O Stretch | Phenolic C-O single bond stretching. |

| ~750 | Sharp, Strong | C-Br Stretch | Carbon-bromine bond stretching. |

Fig 2: Multi-modal spectroscopic validation logic for 3-bromocatechol.

Detailed Experimental Protocol: Demethylation & Characterization

A protocol is only as robust as its built-in quality control. This step-by-step methodology ensures a self-validating workflow, from reaction setup to final spectroscopic verification[4],[5].

Phase 1: BBr₃-Mediated Demethylation

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Low temperatures prevent the highly reactive BBr₃ from cleaving the aromatic ring or causing uncontrolled exotherms.

-

Reagent Addition: Slowly add boron tribromide (1 M in CH₂Cl₂, 43.0 mL, 43.1 mmol) dropwise via a syringe pump.

-

Kinetic Maturation: Remove the cooling bath and allow the reaction mixture to stir and warm to room temperature for exactly 1 hour[5].

Phase 2: Workup and Isolation

-

Quenching: Carefully pour the reaction mixture into ice water and stir vigorously for 30 minutes. Causality: This step hydrolyzes the boron-oxygen bonds, liberating the free hydroxyl groups and neutralizing excess BBr₃.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers.

-

Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-bromocatechol as a brown oil (~6.90 g, 93% yield)[4].

Phase 3: Analytical Validation (Self-Validating Gates)

-

Gate 1 (TLC): Perform Thin Layer Chromatography using a toluene/ethyl acetate (9:1) mobile phase. A shift from the starting material to a single spot at Rf = 0.2 indicates successful conversion[4].

-

Gate 2 (NMR): TLC cannot differentiate between mono- and bis-demethylation. Therefore, the crude mixture must immediately proceed to ¹H NMR analysis. The integration of two distinct, broad hydroxyl protons at δ 5.60 and 5.69 ppm serves as the definitive go/no-go decision point for downstream applications[4].

Sources

Introduction: The Role of 3-Bromobenzene-1,2-diol in Modern Synthesis

An In-depth Technical Guide to the Solubility and Stability of 3-Bromobenzene-1,2-diol

3-Bromobenzene-1,2-diol, also known as 3-Bromocatechol, is a vital organic compound featuring a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups.[1][2] This molecular architecture makes it a highly reactive and versatile building block in the synthesis of complex molecules.[1][3] Its primary utility is as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where its distinct structure allows for the targeted synthesis of new active compounds.[1][3][4] For scientists in drug discovery and process development, a comprehensive understanding of its physicochemical properties—specifically its solubility and stability—is not merely academic; it is a prerequisite for efficient reaction design, purification, formulation, and storage.

This guide provides a deep dive into the solubility and stability profiles of 3-Bromobenzene-1,2-diol, moving beyond simple data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for characterization.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in different environments and are critical for predicting its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | White to gray to brown powder or needle-like crystals.[1][2][4] | [1][2][4] |

| Melting Point | 40-41 °C | [1][5] |

| Boiling Point | 242.6 - 243 °C at 760 mmHg | [1][5][6] |

| Density | ~1.8 g/cm³ | [6] |

| pKa (Predicted) | 8.26 ± 0.10 | [1] |

| Storage Temperature | Room temperature, under an inert atmosphere (e.g., nitrogen).[1][5][7] | [1][5][7] |

Part 1: The Solubility Profile of 3-Bromobenzene-1,2-diol

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in a chosen solvent to its bioavailability in a final drug product.

Theoretical Underpinnings of Solubility

The solubility of 3-Bromobenzene-1,2-diol is dictated by the interplay of its structural features, governed by the principle of "like dissolves like".[8]

-

Polar Nature : The two hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, imparting significant polarity to the molecule. This suggests good solubility in polar solvents.[2]

-

Nonpolar Nature : The brominated benzene ring is hydrophobic and contributes nonpolar characteristics.

-

Resulting Profile : This dual nature results in a nuanced solubility profile. The compound is described as being soluble in organic solvents and sparingly soluble in water.[1][3] The hydroxyl groups facilitate dissolution in polar organic solvents like alcohols and ethers, while the aromatic ring enhances solubility in less polar environments.

Quantitative Solubility Determination: A Necessary Protocol

While qualitatively understood, precise quantitative solubility data for 3-Bromobenzene-1,2-diol across a wide range of solvents is not extensively published. For research and development, particularly for process optimization and formulation, this data must be determined empirically. The shake-flask method is the gold standard for this purpose due to its simplicity and reliability in achieving thermodynamic equilibrium.[9]

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol details the steps to accurately measure the solubility of 3-Bromobenzene-1,2-diol in a given solvent.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, representing the true equilibrium solubility at a specific temperature. Using an excess of the solid is non-negotiable as it ensures that saturation is actually achieved and maintained.[8][9]

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid 3-Bromobenzene-1,2-diol to a sealed, screw-cap vial containing a precisely known volume of the solvent of interest (e.g., ethanol, acetone, ethyl acetate). The visible presence of undissolved solid is essential.

-

Equilibration : Place the sealed vial in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period of 24 to 72 hours.[9]

-

Expert Insight : This extended agitation period is critical to overcome any kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Shorter times can lead to an underestimation of solubility.

-

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has fully settled. For fine suspensions, centrifugation at the controlled temperature is highly recommended to pellet all undissolved material.

-

Sample Withdrawal : Carefully withdraw an aliquot of the clear supernatant. It is imperative to avoid aspirating any solid particles.

-

Filtration : Immediately filter the supernatant through a chemically-compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean, pre-weighed vial.[8]

-

Trustworthiness Check : This filtration step is a self-validating measure to ensure the sample for analysis contains only dissolved solute, removing microcrystals that would falsely inflate the measured solubility.

-

-

Quantification : Determine the concentration of 3-Bromobenzene-1,2-diol in the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Part 2: The Stability Profile of 3-Bromobenzene-1,2-diol

Chemical stability determines a compound's shelf-life and dictates the conditions under which it can be reliably used and formulated. Phenolic compounds, and catechols in particular, are susceptible to degradation, making a thorough stability assessment essential.[10]

Anticipated Degradation Pathways

The chemical structure of 3-Bromobenzene-1,2-diol suggests several potential degradation routes:

-

Oxidation : The catechol moiety is electron-rich and highly susceptible to oxidation. This can occur via exposure to air (auto-oxidation) or oxidizing agents, typically forming highly colored o-quinones. This is often the primary degradation pathway for catechols.

-

pH-Dependent Degradation : In basic conditions, the phenolic hydroxyl groups can be deprotonated to form phenoxides. These species are even more electron-rich and thus more susceptible to oxidation than the parent compound.

-

Photodegradation : Aromatic compounds can absorb UV light, which may provide the energy to initiate degradation reactions.

-

Dehalogenation : While the carbon-bromine bond is relatively stable, under certain energetic conditions (e.g., microbial degradation or harsh chemical treatment), dehalogenation can occur.[11]

Forced Degradation (Stress Testing): A Proactive Approach

To rapidly assess stability and identify potential degradants, a forced degradation study is the industry-standard approach.[10] This involves subjecting the compound to harsh conditions that accelerate decomposition.

Experimental Protocol: Forced Degradation Study

Causality Behind the Method: This protocol is designed to mimic worst-case scenarios for storage and processing. By intentionally stressing the molecule under hydrolytic, oxidative, thermal, and photolytic conditions, we can rapidly identify its liabilities and develop strategies (e.g., pH control, antioxidant addition, light-protected packaging) to mitigate them.

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a stock solution of 3-Bromobenzene-1,2-diol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[10]

-

Application of Stress Conditions (run in parallel with a control sample stored at ambient temperature in the dark):

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[10]

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for a shorter period (e.g., 8 hours), as base-catalyzed degradation is often faster.[10]

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature and monitor over several hours.

-

Thermal Degradation : Place a vial of the stock solution in an oven at a high temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation : Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber.[10]

-

-

Sample Quenching : After the specified stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Analysis : Analyze all stressed samples, along with the unstressed control, by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.

-

Expert Insight : A "stability-indicating" method is one that can separate the intact parent compound from all significant degradation products, allowing for accurate quantification of both. Method development may be required to achieve this.

-

-

Data Interpretation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. The appearance of new peaks signifies the formation of degradation products, which can be further characterized by mass spectrometry (LC-MS).[10]

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation (stress testing) study.

Recommended Storage and Handling

Based on the compound's chemical nature and stability profile, proper storage is crucial to ensure its integrity over time.

-

Atmosphere : Store under an inert atmosphere, such as argon or nitrogen.[1][5][7] This is the most critical step to prevent oxidative degradation of the catechol moiety.

-

Temperature : Store at room temperature or refrigerated (2-8 °C).[1][6] While stable at room temperature, refrigeration can further slow potential long-term degradation.

-

Container : Use a tightly sealed container to prevent moisture ingress.

-

Handling : Handle in a well-ventilated area.[12] Avoid creating dust. The compound is classified as a skin, eye, and respiratory irritant.[3][12] Appropriate personal protective equipment (PPE) should be worn.

Conclusion

3-Bromobenzene-1,2-diol is a cornerstone intermediate whose successful application hinges on a nuanced understanding of its solubility and stability. While it exhibits broad solubility in organic solvents, precise quantitative data for specific systems should be determined empirically using robust methods like the shake-flask protocol outlined herein. The compound's primary stability liability is its catechol group's susceptibility to oxidation, a factor that must be controlled through inert atmosphere storage and careful consideration of pH and oxidant presence during reactions. By employing systematic approaches like forced degradation studies, researchers can proactively identify and mitigate risks, ensuring the integrity of the material and the reproducibility of their scientific outcomes.

References

- LookChem. (n.d.). Cas 14381-51-2, 3-BROMOBENZENE-1,2-DIOL.

- Chemsrc. (2025, August 26). 3-Bromobenzene-1,2-diol | CAS#:14381-51-2.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Catechins in Organic and Aqueous Solvents.

- Sigma-Aldrich. (n.d.). 3-Bromobenzene-1,2-diol | 14381-51-2.

- Molbase. (n.d.). 3-BROMOBENZENE-1,2-DIOL 14381-51-2 wiki.

- CymitQuimica. (n.d.). CAS 14381-51-2: 3-BROMOBENZENE-1,2-DIOL.

- ChemicalBook. (2025, July 24). 3-BROMOBENZENE-1,2-DIOL | 14381-51-2.

- BenchChem. (n.d.). Technical Guide: Solubility of Catechol Diacetate in Organic Solvents.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA....

- BenchChem. (n.d.). "stability and degradation of 2-Bromo-4-(2,6-dibromophenoxy)phenol in storage".

- ResearchGate. (n.d.). Determination and correlation of solubilities of catechol.

- IJRAR. (n.d.). Solubility, Density and Thermodynamic Functions of Catechol in Pure Water, Ethanol and Their Binary Solvent Mixtures at Various.

- Frontiers. (2017, June 23). Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step.

- PubMed. (2013, November 1). Simultaneous determination of brominated phenols in soils.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- WUR eDepot. (n.d.). Chemical Study on Brominated Flame-retardants.

- ECHEMI. (n.d.). 3-BROMOBENZENE-1,2-DIOL SDS, 14381-51-2 Safety Data Sheets.

- BLD Pharm. (n.d.). 14381-51-2|3-Bromobenzene-1,2-diol|BLD Pharm.

- PMC. (2022, March 28). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051.

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 14381-51-2: 3-BROMOBENZENE-1,2-DIOL | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]

- 5. 3-Bromobenzene-1,2-diol | 14381-51-2 [sigmaaldrich.com]

- 6. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]

- 7. 14381-51-2|3-Bromobenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step [frontiersin.org]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromocatechol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-Bromocatechol (CAS RN: 14381-51-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] As researchers and drug development professionals, a thorough understanding of the hazard profile and the implementation of robust safety measures are paramount to ensuring a safe and productive laboratory environment. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures grounded in established safety principles.

Understanding the Hazard Profile of 3-Bromocatechol

3-Bromocatechol, a halogenated derivative of catechol, presents a distinct set of hazards that necessitate careful handling. While comprehensive toxicological data is notably limited, the available information and the known properties of related compounds allow for a thorough risk assessment.

Primary Hazards: A Triad of Irritation

The most immediate and well-documented hazards associated with 3-Bromocatechol are its irritant properties, affecting the skin, eyes, and respiratory system.[2][3]

-

Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[2] Prolonged or repeated exposure may lead to more severe dermatitis.

-

Serious Eye Irritation: As a Category 2 eye irritant, exposure to 3-Bromocatechol can result in significant eye irritation, including redness, pain, and potential damage if not promptly and properly addressed.[2]

-

Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.[2]

The Knowledge Gap: Chronic Toxicity and Long-Term Effects

A critical aspect of 3-Bromocatechol's safety profile is the conspicuous absence of comprehensive long-term toxicological data. Safety Data Sheets consistently report "no data available" for the following endpoints:

This lack of information does not imply an absence of risk. On the contrary, it necessitates a precautionary approach, treating the compound with the respect due to a substance with an uncharacterized chronic toxicity profile. The structural similarity to other phenolic and halogenated aromatic compounds, some of which are known or suspected carcinogens, underscores the importance of minimizing exposure.

Physicochemical Properties and Their Safety Implications

A clear understanding of the physical and chemical properties of 3-Bromocatechol is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO₂ | [4] |

| Molecular Weight | 189.01 g/mol | [4] |

| Appearance | White to gray to brown powder or crystal | [5] |

| Melting Point | 41-45 °C | [5] |

| Boiling Point | 120 °C at 9 mmHg | [6] |

| Solubility | Soluble in organic solvents.[7] Limited information on water solubility. | [7] |

| Stability | Stable under normal conditions.[2] | [2] |

| Conditions to Avoid | Air and moisture sensitive, hygroscopic.[5][8] Incompatible with strong oxidizing agents.[9] | [5][8][9] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides and hydrogen bromide.[10] | [10] |

The low melting point indicates that this solid may melt at or near ambient temperatures in warmer climates, potentially changing its physical state and handling requirements. Its sensitivity to air and moisture necessitates storage under an inert atmosphere.

Core Directive: A Proactive Approach to Handling and Storage

Given the irritant nature of 3-Bromocatechol and the unknown long-term health effects, a proactive and meticulous approach to handling and storage is essential.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to 3-Bromocatechol is through the use of robust engineering controls.

-

Chemical Fume Hood: All manipulations of 3-Bromocatechol, including weighing, transferring, and dissolution, must be performed in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical to prevent skin and eye contact.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[10] | To prevent skin contact and irritation. The chemical resistance of the chosen glove material should be verified for halogenated aromatic compounds.[10][12] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect the eyes from dust particles and splashes. |

| Skin and Body Protection | A laboratory coat that is fully fastened.[11] | To protect skin and clothing from contamination. |

Storage Protocols: Maintaining Integrity and Safety

Proper storage is crucial to maintain the quality of 3-Bromocatechol and prevent hazardous situations.

-

Container: Keep the container tightly closed.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) due to its sensitivity to air and moisture.[6]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9]

Experimental Protocol: Weighing and Dissolving 3-Bromocatechol

This section provides a detailed, step-by-step methodology for a common laboratory procedure involving 3-Bromocatechol, emphasizing the integration of safety measures.

Objective: To accurately weigh and dissolve a specified amount of 3-Bromocatechol for use in a chemical reaction.

Materials:

-

3-Bromocatechol

-

Appropriate organic solvent

-

Weighing paper or a small beaker

-

Spatula

-

Conical flask or round-bottom flask

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate working height.

-

Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Place a piece of weighing paper or a small beaker on the analytical balance and tare it.

-

Carefully transfer the desired amount of 3-Bromocatechol from the storage container to the weighing vessel using a clean spatula. Perform this transfer slowly to minimize the generation of dust.

-

Record the exact mass of the 3-Bromocatechol.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the conical or round-bottom flask.

-

Rinse the weighing vessel with a small amount of the chosen solvent and add the rinsing to the flask to ensure a complete transfer.[13]

-

Add the remaining solvent to the flask.

-

If necessary, add a magnetic stir bar and place the flask on a magnetic stirrer to facilitate dissolution. Gentle warming may be applied if the solvent's properties and the subsequent reaction conditions permit, but this should be done with caution to avoid vapor generation.

-

-

Cleanup:

-

Immediately decontaminate the spatula and any other reusable equipment that came into contact with the 3-Bromocatechol.

-

Dispose of the weighing paper and any other disposable items as solid hazardous waste.

-

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical advice.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

For a small spill of solid 3-Bromocatechol in a fume hood:

Sources

- 1. informaticsjournals.co.in [informaticsjournals.co.in]

- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ehso.emory.edu [ehso.emory.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehs.sfsu.edu [ehs.sfsu.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. cleanroom.byu.edu [cleanroom.byu.edu]

- 13. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]

A Technical Guide to the Natural Occurrence, Analysis, and Significance of Brominated Catechols in Marine Algae

This document provides an in-depth technical examination of brominated catechols, a unique class of secondary metabolites predominantly found in marine algae. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, marine biotechnology, and pharmacology. This guide offers a comprehensive overview, from the enzymatic machinery behind their synthesis to their ecological roles and significant pharmacological potential. It further details the field-proven methodologies for their extraction, isolation, and structural elucidation, providing a robust framework for scientific investigation.

Introduction: The Chemical Arsenal of the Oceans

The marine environment is a vast and competitive ecosystem, driving its inhabitants to develop unique survival strategies. Marine macroalgae, particularly those in the class Rhodophyta (red algae), have evolved a sophisticated chemical defense system, producing a plethora of secondary metabolites.[1] Among these, halogenated compounds are particularly prominent, a reflection of the high concentration of halides, especially bromide, in seawater.[1] This has led to the biosynthesis of thousands of unique organobromine compounds, with brominated catechols (also referred to as bromophenols) representing a significant and highly bioactive class.[2][3]

These compounds are characterized by a catechol (1,2-dihydroxybenzene) or related phenolic ring structure bearing one or more bromine atoms.[2] Their discovery dates back to the mid-20th century, and since then, a diverse array of structures, from simple substituted benzyl alcohols to complex diphenyl ethers, has been isolated.[2][4] The interest in these molecules stems not only from their unique chemical structures but also from their potent biological activities, which include antioxidant, antimicrobial, anticancer, and anti-diabetic properties, making them prime candidates for drug discovery and development.[5][6]

Biosynthesis and Chemical Diversity

The production of brominated catechols in marine algae is not a random chemical event but a precise, enzyme-catalyzed process. Understanding this pathway is crucial for appreciating their natural occurrence and for potential biotechnological applications.

The Enzymatic Machinery: Vanadium-Dependent Bromoperoxidases

The key enzymatic players in the biosynthesis of these compounds are vanadium-dependent haloperoxidases (V-HPOs), specifically vanadium-dependent bromoperoxidases (V-BPOs).[7][8] These enzymes are widespread in red and brown algae and utilize the vanadate ion (VO₄³⁻) as a prosthetic group.[9][10]

The catalytic cycle involves a two-step process:

-

Oxidation of Bromide: The V-BPO catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as the oxidant.[8][9] This reaction does not change the oxidation state of the central vanadium atom but generates a potent electrophilic brominating agent, often described as equivalent to hypobromous acid (HOBr) or an enzyme-bound hypobromite intermediate.[8][10]

-

Electrophilic Attack: The reactive bromine species then attacks electron-rich aromatic substrates, such as phenolic precursors, in a regio- and stereoselective manner to form the C-Br bond.[9][11]

This enzymatic process is remarkably efficient and allows algae to incorporate bromine into organic molecules under standard marine conditions.

Caption: Fig 1: Simplified Biosynthesis of Brominated Catechols.

While L-tyrosine is considered a likely primary precursor, the presence of various brominated tyrosine derivatives suggests that bromination may occur at different stages of the biosynthetic pathway.[12]

Structural Diversity and Natural Occurrence

Red algae, particularly from the family Rhodomelaceae (e.g., genera Rhodomela, Vertebrata, Symphyocladia), are the most prolific producers of brominated catechols.[3][13] The structural diversity is vast, ranging from simple catechols to complex oligomeric structures. The degree and position of bromine substitution, along with other functional groups, contribute to this diversity.[6][13]

| Compound Name | Algal Source (Genus) | Key Structural Feature | Reference |

| Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) | Vertebrata, Rhodomela | Simple brominated benzyl alcohol | [12] |

| 2,3-dibromo-4,5-dihydroxybenzaldehyde | Rhodomela, Vertebrata | Benzaldehyde derivative of lanosol | [2] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Vertebrata, Symphyocladia | Ether-linked dimer | |

| Symphyocladin A | Symphyocladia | Complex structure with a long, branched chain | [4] |

| 3,5-dibromotyrosine | Vertebrata | Brominated amino acid precursor | [12][14] |

Table 1: Representative Brominated Catechols and Their Marine Algal Sources.

Ecological and Pharmacological Significance

Ecological Role: Chemical Warfare

The primary ecological function of brominated catechols is believed to be chemical defense.[1][2] They can act as feeding deterrents against marine herbivores and as antifouling agents, preventing the settlement of bacteria and other microorganisms on the algal surface.[2][15] The production of these metabolites is a crucial adaptive strategy, allowing algae to thrive in highly competitive benthic communities.

Pharmacological Potential: A Treasure Trove for Drug Discovery

The structural features of brominated catechols, particularly the combination of the antioxidant catechol moiety and the lipophilicity-enhancing bromine atoms, make them potent bioactive molecules.[6][16] This has spurred significant interest from the pharmaceutical and nutraceutical industries.

| Bioactivity | Compound(s) | Assay/Model | Reported Potency (IC₅₀) | Reference |

| Antioxidant | Various derivatives from Symphyocladia latiuscula | DPPH radical scavenging | 7.5 - 24.7 µM | [2] |

| Anticancer | 2,3-dibromo-4,5-dihydroxybenzaldehyde | Cytotoxicity against various cancer cell lines (KB, Bel-7402, A549) | 3.09 - 8.71 µg/mL | [2] |

| Anti-diabetic | Derivatives from Rhodomela confervoides | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition | 0.84 - 2.4 µM | [2][4] |

| Anti-diabetic | Derivatives from Symphyocladia latiuscula | α-glucosidase inhibition | 30-110 times more potent than acarbose | [17] |

| Antimicrobial | 3-bromo-4,5-dihydroxybenzyl derivatives | Inhibition of fish pathogenic viruses | Effective inhibition reported | [2] |

Table 2: Selected Bioactivities of Brominated Catechols from Marine Algae.

The potent inhibition of enzymes like PTP1B and α-glucosidase highlights their potential as leads for novel anti-diabetic therapies.[4][17] Similarly, their cytotoxicity against various cancer cell lines warrants further investigation for oncological applications.[2]

Methodologies for Investigation: A Practical Guide

The successful study of brominated catechols hinges on robust and systematic methodologies for their extraction, purification, and characterization.

Caption: Fig 2: General Workflow for Isolation of Brominated Catechols.

Protocol 1: Extraction of Brominated Catechols

Rationale: The choice of solvent is critical for efficiently extracting compounds of medium polarity like brominated catechols. A mixture of a polar solvent (methanol, MeOH) and a non-polar solvent (dichloromethane, DCM) is highly effective at disrupting cell membranes and solubilizing a broad range of metabolites.[11][13]

Step-by-Step Methodology:

-

Preparation: Start with lyophilized (freeze-dried) and finely ground algal biomass to maximize the surface area for extraction.

-

Solvent Maceration: Submerge the ground biomass in a 1:1 or 2:1 mixture of DCM:MeOH. Use a ratio of approximately 10 mL of solvent per 1 g of dry biomass.

-

Extraction: Macerate the sample at room temperature for 24 hours with continuous stirring. This allows sufficient time for the solvents to penetrate the tissue and dissolve the target compounds.

-

Filtration & Concentration: Filter the mixture to separate the biomass from the solvent extract. Repeat the extraction on the biomass residue two more times to ensure exhaustive extraction.

-

Combine & Evaporate: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the compounds. The result is a crude extract.

Protocol 2: Chromatographic Purification

Rationale: The crude extract is a complex mixture. A multi-step chromatographic approach is required to isolate individual compounds. This typically proceeds from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Step-by-Step Methodology:

-

Initial Fractionation (Silica Gel Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load it onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a solvent gradient of increasing polarity (e.g., transitioning from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles. This step separates compounds based on polarity.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

Dissolve a semi-purified fraction in methanol.

-

Apply it to a Sephadex LH-20 column, which separates compounds primarily based on molecular size and aromaticity.

-

Elute with 100% methanol. This step is excellent for removing pigments and very large or very small molecules.

-

-

Final Purification (Preparative HPLC):

-

The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).[18]

-

System: A preparative HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of HPLC-grade water (often with 0.1% formic acid to improve peak shape) and acetonitrile or methanol.[19]

-

Method: Inject the sample and run a gradient elution (e.g., from 20% to 100% acetonitrile over 30 minutes). Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to detect aromatic compounds.

-

Collection: Collect peaks corresponding to individual compounds for subsequent analysis.

-

Protocol 3: Structural Elucidation

Rationale: Unambiguous identification of a natural product requires a combination of spectroscopic techniques. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the precise atomic connectivity.

Step-by-Step Methodology:

-

Mass Spectrometry (MS):

-

Analyze the pure compound using High-Resolution Mass Spectrometry (HR-MS), typically with Electrospray Ionization (ESI).[20]

-

Key Insight: This provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in distinctive M, M+2, M+4, etc., peaks for compounds containing multiple bromine atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound (0.5-5 mg) in a deuterated solvent (e.g., CD₃OD, CDCl₃).[19]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling constants reveal the substitution pattern on the aromatic ring.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing the entire carbon skeleton and the placement of substituents to be pieced together.

-

Future Perspectives and Conclusion

Brominated catechols from marine algae represent a fascinating and valuable class of natural products. While significant progress has been made in their isolation and characterization, many avenues remain for exploration. Future research should focus on:

-

Biosynthetic Pathways: Elucidating the complete genetic and molecular basis for the production of these compounds could enable their synthesis in heterologous systems (e.g., yeast or bacteria), providing a sustainable supply for pharmacological testing.[21]

-

Mechanism of Action: In-depth studies are needed to understand how these molecules exert their potent biological effects at the cellular and molecular levels.

-

Chemotaxonomy: A more comprehensive understanding of the distribution of these compounds across different algal species could provide valuable insights into algal evolution and serve as a chemotaxonomic marker.[22]

References

-

ResearchGate. (n.d.). Brominated Molecules From Marine Algae and Their Pharmacological Importance | Request PDF. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). Obligate Brominating Enzymes Underlie Bromoform Production by Marine Cyanobacteria | Request PDF. Retrieved March 11, 2026, from [Link]

-

Agarwal, V., et al. (2022). Genetic and biochemical reconstitution of bromoform biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology. PMC. Retrieved March 11, 2026, from [Link]

-

ScienceDirect. (2025, March 12). A critical review on purification methods and applications of marine algal haloperoxidases. Retrieved March 11, 2026, from [Link]

-

Taylor & Francis Online. (2022, July 20). Characterization of vanadium-dependent bromoperoxidases involved in the production of brominated sesquiterpenes by the red alga Laurencia okamurae. Retrieved March 11, 2026, from [Link]

-

Wikipedia. (n.d.). Bromide peroxidase. Retrieved March 11, 2026, from [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. PMC. Retrieved March 11, 2026, from [Link]

-

Carter-Franklin, J. N., & Butler, A. (2004). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. PMC. Retrieved March 11, 2026, from [Link]

-

Mayer, A. M., et al. (2015). Bromination of marine particulate organic matter through oxidative mechanisms. National Institute of Standards and Technology. Retrieved March 11, 2026, from [Link]

-

Ohshiro, T., et al. (2004). Modification of halogen specificity of a vanadium-dependent bromoperoxidase. PMC. Retrieved March 11, 2026, from [Link]

-

Semantic Scholar. (n.d.). Vanadium Haloperoxidase from the Red Alga Gracilaria fisheri. Retrieved March 11, 2026, from [Link]

-

MDPI. (2020, August 4). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Retrieved March 11, 2026, from [Link]

-

Olsen, E. K., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. MDPI. Retrieved March 11, 2026, from [Link]

-

Olsen, E. K., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. PMC. Retrieved March 11, 2026, from [Link]

-

SpringerLink. (2021, January 23). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Retrieved March 11, 2026, from [Link]

-

PubMed. (2011). Bromophenols in marine algae and their bioactivities. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (2024, November 16). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (2024, April 26). Bromophenols in red algae: exploring the chemistry and uncovering biological benefits of these unknown compounds. Retrieved March 11, 2026, from [Link]

-

PubMed. (2022, June 27). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Retrieved March 11, 2026, from [Link]

-

Semantic Scholar. (2022, June 27). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Retrieved March 11, 2026, from [Link]

-

Cordeiro, N., et al. (2022). Seaweed Phenolics: From Extraction to Applications. PMC. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). Bromophenols from marine algae with potential anti-diabetic activities. Retrieved March 11, 2026, from [Link]

-

MDPI. (2026, January 21). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved March 11, 2026, from [Link]

-

Pereira, L. (2010). Halogenated Compounds from Marine Algae. PMC. Retrieved March 11, 2026, from [Link]

-

Celignis. (n.d.). Extraction of High-Value Chemicals and Bioactives from Brown Seaweed. Retrieved March 11, 2026, from [Link]

-

PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved March 11, 2026, from [Link]

-

MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved March 11, 2026, from [Link]

-

MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved March 11, 2026, from [Link]

-

IEEE Xplore. (2024, June 14). Comparative evaluation of techniques for extracting bioactive compounds from brown seaweed. Retrieved March 11, 2026, from [Link]

-

PubMed. (2006, January 13). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). WO2019121539A1 - Method of identifying and isolating bioactive compounds from seaweed extracts.

-

ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved March 11, 2026, from [Link]

Sources

- 1. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Bromophenols from Laminaria hyperborea’s Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A critical review on purification methods and applications of marine algal haloperoxidases [frontiersin.org]

- 10. Bromide peroxidase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic and biochemical reconstitution of bromoform biosynthesis in Asparagopsis lends insights into seaweed ROS enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. d-nb.info [d-nb.info]

Unlocking the Pharmacological Potential of 3-Bromobenzene-1,2-diol: A Technical Guide to Halogenated Catechol Derivatives

Executive Summary

As a Senior Application Scientist, I approach the molecular scaffold of 3-bromobenzene-1,2-diol (commonly known as 3-bromocatechol) not merely as a synthetic intermediate, but as a highly tunable pharmacophore. The strategic placement of a bromine atom at the 3-position of the catechol ring fundamentally alters its electronic landscape and steric profile. This in-depth technical guide explores the causality behind the biological activities of 3-bromocatechol and its derivatives, focusing on their broad-spectrum antimicrobial efficacy, oncological applications via protein-protein interaction (PPI) inhibition, and metabolic regulation. By bridging molecular mechanisms with field-proven experimental protocols, this whitepaper provides a comprehensive framework for researchers and drug development professionals.

The Chemical Logic of Halogenated Catechols

The biological utility of 3-bromobenzene-1,2-diol is driven by the interplay between the redox-active catechol moiety and the electron-withdrawing, lipophilic bromine substituent.

-

Redox Modulation: Unmodified catechols rapidly undergo autoxidation at physiological pH to form ortho-quinones, generating a burst of Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂). The electron-withdrawing nature of the bromine atom reduces the rate of this oxidation[1]. This causality is critical: it prevents the rapid depletion of the active compound, allowing for a sustained, controlled release of ROS over extended periods, which is highly desirable in antimicrobial coatings and hydrogels[1].

-

Target Affinity: The bulky, lipophilic bromine atom enhances membrane penetration and creates specific halogen-bonding interactions within the hydrophobic pockets of target proteins, significantly increasing binding affinity in oncological and metabolic targets[2][3].

Core Biological Activities & Mechanistic Pathways

Broad-Spectrum Antimicrobial & Antibiofilm Efficacy

Multidrug-resistant (MDR) bacterial infections necessitate novel mechanisms of action. Halogenated dopamine methacrylamides (such as DMA-Br and DMA-Cl), derived from halogenated catechols, exhibit >99% killing efficiencies against Gram-positive Staphylococcus aureus (including MRSA) and Gram-negative Escherichia coli and Acinetobacter baumannii[1][4].

The mechanism is multi-targeted, reducing the likelihood of resistance emergence[5]:

-

Oxidative Stress: Sustained generation of H₂O₂ and hydroxyl radicals (•OH) via autoxidation damages bacterial DNA and proteins[1].

-

Nutrient Deprivation: The catechol moiety acts as a potent siderophore analog, chelating Fe³⁺ and depriving bacteria of essential iron required for biofilm formation[5].

-

Enzymatic Inhibition: Molecular docking studies indicate that halogenated catechols can inhibit bacterial fatty acid synthesis at the enoyl-acyl carrier protein reductase (FabI) step[1].

Mechanism of action for the antimicrobial activity of halogenated catechols.

Oncology: Disruption of RAS-Effector Protein-Protein Interactions

Mutant RAS proteins are notorious drivers of oncogenesis. A novel small molecule (Compound 3344), featuring a benzodioxane group synthesized directly from 3-bromobenzene-1,2-diol, has been identified as a potent pan-RAS-effector interaction inhibitor[3].

Unlike traditional kinase inhibitors, Compound 3344 binds to KRAS and sterically occludes its interaction with downstream effectors like CRAF and PI3K[3]. This shuts down the RAS-RAF-MEK-ERK signaling cascade, halting tumor proliferation[3].

Inhibition of the RAS-CRAF signaling pathway by 3-bromocatechol derivative 3344.

Metabolic Regulation: α-Glucosidase and α-Amylase Inhibition

3-Bromocatechol is a critical building block for synthesizing obovatol analogues, which are potent inhibitors of α-glucosidase and α-amylase[2]. The inclusion of bromine atoms significantly enhances the inhibitory activity compared to the natural product obovatol[2]. These derivatives not only manage postprandial hyperglycemia but also induce programmed cell death via autophagic pathways in HCT-116 colon cancer cells[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out artifactual data.

Protocol 1: BRET2-Based Assay for RAS-CRAF PPI Inhibition

Rationale: Bioluminescence Resonance Energy Transfer (BRET2) is selected over FRET because it does not require external excitation illumination, thereby eliminating photobleaching and autofluorescence artifacts often caused by small-molecule inhibitors[3].

-

Cell Seeding & Transfection: Seed HEK293T cells in 96-well white plates. Transiently co-transfect with plasmids encoding RLuc8-fused KRAS (donor) and GFP2-fused CRAF (acceptor). Self-Validation Step: Include a parallel transfection with a negative control biosensor (e.g., LMO2-iDAb) to ensure compound 3344 does not non-specifically quench the BRET signal[3].

-

Incubation: Incubate for exactly 24 hours. Causality: This specific window ensures steady-state protein expression; premature reading leads to high signal variance.

-

Compound Treatment: Starve cells of serum for 4 hours, then treat with varying concentrations of the 3-bromocatechol derivative (Compound 3344) for 1 hour. Stimulate with EGF (50 ng/mL) for 5 minutes to activate RAS[3].

-

Signal Detection: Add the BRET2 substrate Coelenterazine 400a (10 µM). Immediately read emissions at 410 nm (donor) and 515 nm (acceptor) using a microplate reader. Calculate the BRET ratio (515 nm / 410 nm).

Protocol 2: Antimicrobial Hydrogel Formulation and Biofilm Eradication Assay

Rationale: Incorporating halogenated dopamine methacrylamide (DMA-Br) into a hydrogel mimics physiological tissue environments and leverages the moisture-resistant adhesive properties of the catechol moiety[1].

-

Polymerization: Copolymerize DMA-Br with a hydrophilic monomer (e.g., PEGDA) using a free-radical initiator. Self-Validation Step: Synthesize a parallel hydrogel using unmodified DMA to comparatively quantify the sustained H₂O₂ release kinetics over 24 hours[1].

-

Biofilm Cultivation: Grow S. aureus (MRSA) biofilms on abiotic surfaces (e.g., glass coverslips) in tryptic soy broth for 48 hours to ensure mature extracellular polymeric substance (EPS) formation.

-

Contact Killing Assessment: Apply the DMA-Br hydrogel directly onto the biofilm. Incubate at 37°C for 24 hours.

-

Quantification: Sonicate the coverslips to detach surviving bacteria. Perform serial dilutions and plate on agar. Count Colony Forming Units (CFU/mL) and calculate the log reduction relative to an untreated control[6].

Quantitative Data Summaries

Table 1: Antimicrobial Efficacy of Halogenated Catechol Derivatives

| Compound | Target Pathogen | Efficacy (Log Reduction) | Primary Mechanism of Action | Reference |

|---|---|---|---|---|

| DMA-Cl / DMA-Br Hydrogel | S. aureus (MRSA) | > 5 to 7 log reduction | Sustained ROS (H₂O₂) generation | [1][6] |

| DMA-Cl / DMA-Br Hydrogel | E. coli | > 5 to 7 log reduction | FabI Enzyme Inhibition | [1][6] |

| Multi-halogenated Catechols | A. baumannii | Biofilm Eradication | Iron Chelation & Oxidative Stress |[5] |

Table 2: Enzymatic Inhibition Profiles of 3-Bromocatechol-Derived Obovatol Analogues

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Obovatol (Natural Product) | 124.6 | 23.6 | Baseline activity | [7] |

| Compound 11 (Bis-bromo derivative) | Active (< 97.7) | 6.2 | Highly potent α-Amy inhibitor | [7] |

| Compound 27 (Thioether derivative) | Active (< 97.7) | 17.6 | Induces autophagic cell death | [2][7] |

| Acarbose (Clinical Control) | 248.3 | 34.6 | Standard clinical benchmark |[7] |

Conclusion & Future Perspectives

The 3-bromobenzene-1,2-diol scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the bromine atom, researchers can fine-tune the autoxidation rate of the catechol ring, enabling the development of advanced antimicrobial materials that resist rapid degradation. Furthermore, its utility as a synthetic precursor has unlocked novel therapeutics capable of disrupting challenging oncological targets like RAS-effector interactions and regulating metabolic enzymes with higher efficacy than current clinical standards. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives for systemic in vivo applications.

References

-